

# Avelumab in Advanced Urothelial Carcinoma: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of avelumab with other immune checkpoint inhibitors for the treatment of advanced urothelial carcinoma. Efficacy and safety data from key clinical trials are presented, along with detailed experimental protocols and mechanistic insights to inform researchers, scientists, and drug development professionals.

# Comparative Efficacy of Avelumab and Other Immunotherapies

Avelumab has demonstrated significant clinical activity in advanced urothelial carcinoma. The JAVELIN Bladder 100 trial established its role as a first-line maintenance therapy for patients who have not progressed on platinum-based chemotherapy.[1][2] The following tables summarize key efficacy and safety data from pivotal trials of avelumab and its main competitors.

Table 1: Efficacy of Avelumab and Competitor Immunotherapies in Advanced Urothelial Carcinoma



| Drug (Trial)                         | Patient<br>Population                            | Overall<br>Survival<br>(Median)                          | Progression-<br>Free Survival<br>(Median)                                                       | Objective<br>Response<br>Rate (ORR)        |
|--------------------------------------|--------------------------------------------------|----------------------------------------------------------|-------------------------------------------------------------------------------------------------|--------------------------------------------|
| Avelumab<br>(JAVELIN<br>Bladder 100) | 1L Maintenance<br>after Platinum-<br>based Chemo | 21.4 months (Avelumab + BSC) vs. 14.3 months (BSC alone) | 3.7 months (Avelumab + BSC) vs. 2.0 months (BSC alone)                                          | Not Applicable<br>(Maintenance<br>Setting) |
| Pembrolizumab<br>(KEYNOTE-045)       | Platinum-<br>refractory                          | 10.3 months                                              | 2.1 months                                                                                      | 21.1%                                      |
| Nivolumab<br>(CheckMate 275)         | Platinum-<br>refractory                          | 8.6 months[3]                                            | 1.9 months[3]                                                                                   | 20.4%[4]                                   |
| Atezolizumab<br>(IMvigor211)         | Platinum-<br>refractory                          | 11.1 months                                              | 2.1 months                                                                                      | 23%                                        |
| Durvalumab<br>(DANUBE)               | 1L, Cisplatin-<br>ineligible                     | 14.4 months (Durvalumab) vs. 12.1 months (Chemotherapy)  | <ul><li>2.4 months</li><li>(Durvalumab) vs.</li><li>5.8 months</li><li>(Chemotherapy)</li></ul> | 23.3%<br>(Durvalumab)                      |

BSC: Best Supportive Care, 1L: First-Line

Table 2: Safety Profile of Avelumab and Competitor Immunotherapies (Grade ≥3 Treatment-Related Adverse Events)



| Drug (Trial)                    | Any Grade ≥3 TRAE                                           | Most Common Grade ≥3<br>TRAEs                                  |
|---------------------------------|-------------------------------------------------------------|----------------------------------------------------------------|
| Avelumab (JAVELIN Bladder 100)  | 47.4% (Avelumab + BSC) vs.<br>25.2% (BSC alone)[5]          | Urinary tract infection, anemia, hematuria, fatigue, back pain |
| Pembrolizumab (KEYNOTE-<br>045) | 15%                                                         | Fatigue, pruritus, rash, colitis, pneumonitis                  |
| Nivolumab (CheckMate 275)       | 18%[6]                                                      | Fatigue, diarrhea, rash, pruritus[6][7]                        |
| Atezolizumab (IMvigor211)       | 20%                                                         | Fatigue, nausea, decreased appetite, rash                      |
| Durvalumab (DANUBE)             | 13.9% (Durvalumab)  Fatigue, diarrhea, decre appetite, rash |                                                                |

TRAE: Treatment-Related Adverse Event

## **Patient-Reported Outcomes**

In the JAVELIN Bladder 100 trial, the addition of avelumab as first-line maintenance therapy to best supportive care demonstrated a significant survival benefit without a detrimental impact on patients' quality of life.[1][2][8] Patient-reported outcomes, assessed using the National Comprehensive Cancer Network/Functional Assessment of Cancer Therapy-Bladder Symptom Index-18 (FBISI-18) and EuroQol five-level EQ-5D (EQ-5D-5L) instruments, were similar between the avelumab and best supportive care alone arms.[1][2] This suggests that the clinical benefits of avelumab maintenance are achieved with a relatively minimal effect on the patient's quality of life.[1][8]

## **Experimental Protocols**

Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the protocols for the key trials discussed.

### **Avelumab: JAVELIN Bladder 100**

Phase: 3



- Design: Randomized, open-label, multicenter trial.
- Patient Population: Patients with locally advanced or metastatic urothelial carcinoma that had not progressed after 4-6 cycles of first-line platinum-containing chemotherapy (gemcitabine plus cisplatin or carboplatin).
- Intervention: Patients were randomized 1:1 to receive either avelumab (10 mg/kg intravenously every 2 weeks) plus best supportive care (BSC) or BSC alone.
- Primary Endpoint: Overall Survival.
- Key Inclusion Criteria: Histologically confirmed locally advanced or metastatic urothelial carcinoma, no disease progression after completion of first-line chemotherapy.
- Key Exclusion Criteria: Prior treatment with an immune checkpoint inhibitor, active autoimmune disease requiring systemic treatment.

### Pembrolizumab: KEYNOTE-045

- Phase: 3
- Design: Randomized, open-label, active-controlled trial.
- Patient Population: Patients with locally advanced or metastatic urothelial carcinoma that had progressed during or after platinum-containing chemotherapy.
- Intervention: Patients were randomized 1:1 to receive either pembrolizumab (200 mg intravenously every 3 weeks) or investigator's choice of chemotherapy (paclitaxel, docetaxel, or vinflunine).[9]
- Primary Endpoints: Overall Survival and Progression-Free Survival.
- Key Inclusion Criteria: Histologically or cytologically confirmed urothelial carcinoma, disease progression on or after platinum-based chemotherapy.
- Key Exclusion Criteria: Active autoimmune disease, medical condition requiring corticosteroids, prior treatment with a PD-1/PD-L1 inhibitor.



### Nivolumab: CheckMate 275

- Phase: 2
- Design: Single-arm, multicenter trial.[4][6][7]
- Patient Population: Patients with metastatic or surgically unresectable urothelial carcinoma that had progressed after at least one platinum-based chemotherapy regimen.[4][6][7]
- Intervention: Nivolumab (3 mg/kg intravenously every 2 weeks) until disease progression or unacceptable toxicity.[4][6][7]
- Primary Endpoint: Objective Response Rate.[4][6][7]
- Key Inclusion Criteria: Histologically confirmed metastatic or surgically unresectable urothelial carcinoma, measurable disease, progression after platinum-based chemotherapy, ECOG performance status of 0 or 1.[4][6][7][10]
- Key Exclusion Criteria: Active brain metastases, history of autoimmune disease, prior treatment with a PD-1, PD-L1, PD-L2, CD137, or CTLA-4 antagonist.[3][4]

## Signaling Pathways and Experimental Workflows Avelumab's Dual Mechanism of Action

Avelumab is a human IgG1 monoclonal antibody that targets programmed death-ligand 1 (PD-L1). Its mechanism of action is twofold. Firstly, it blocks the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, thereby preventing T-cell inactivation and restoring the anti-tumor immune response. Secondly, avelumab's native Fc region can engage with Fc receptors on natural killer (NK) cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) and direct lysis of tumor cells.

Caption: Dual mechanism of avelumab: PD-L1 blockade and ADCC induction.

## **Typical Immunotherapy Clinical Trial Workflow**

The following diagram illustrates a generalized workflow for a Phase 3 randomized controlled trial evaluating an immune checkpoint inhibitor in advanced cancer.





Click to download full resolution via product page

Caption: Generalized workflow of a randomized immunotherapy clinical trial.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Patient-reported Outcomes from JAVELIN Bladder 100: Avelumab First-line Maintenance Plus Best Supportive Care Versus Best Supportive Care Alone for Advanced Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Nivolumab in Patients with Advanced Platinum-Resistant Urothelial Carcinoma: Efficacy, Safety, and Biomarker Analyses with Extended Follow-up from CheckMate 275 PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. The rapidly changing treatment landscape of first-line advanced urothelial cancer (aUC) or metastatic urothelial cancer (mUC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nivolumab in metastatic urothelial carcinoma after platinum therapy (CheckMate 275): a multicentre, single-arm, phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Avelumab in Advanced Urothelial Carcinoma: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663166#avelumab-patient-reviews]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com